REACTION_CXSMILES
|
[Li+].[OH-].[O-]S(S([O-])=O)=O.[Na+].[Na+].[C:11]([O-:14])([O-])=O.[K+].[K+].CCN=C=NC[CH2:23][CH2:24]N(C)C.[CH:28]1[CH:29]=[CH:30][C:31]2[N:36](O)N=N[C:32]=2[CH:33]=1.[ClH:38].[CH2:39]1[CH2:43][O:42][CH2:41][CH2:40]1>CCO.CN(C1C=CN=CC=1)C.CC#N.O>[Cl:38][C:29]1[CH:28]=[CH:33][C:32]2[O:42][C:43]3[CH:39]=[CH:40][CH:41]=[CH:24][C:23]=3[C:11](=[O:14])[NH:36][C:31]=2[CH:30]=1 |f:0.1,2.3.4,5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
crude product
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
40 mmol
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
crude product
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Name
|
|
Quantity
|
851 mg
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
TEA
|
Quantity
|
18.9 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mg
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 60° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
THF was removed by rotary evaporation
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake washed with 0.1M NaOH solution
|
Type
|
CUSTOM
|
Details
|
finally dried
|
Type
|
CUSTOM
|
Details
|
to give the crude product 2.4 g (86%)
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
EtOH was then removed by rotary evaporation
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated by a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to give the crude product 1.1 g (52%)
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was heated to 140° C. in microwave for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filtrate was washed with 0.1 M NaOH solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated by a rotary evaporator
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(OC3=C(C(N2)=O)C=CC=C3)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 676 mg | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |